molecular formula C12H14N2 B11909113 4,7,8-Trimethylquinolin-2-amine

4,7,8-Trimethylquinolin-2-amine

Cat. No.: B11909113
M. Wt: 186.25 g/mol
InChI Key: VHPHTRPTXLYKOH-UHFFFAOYSA-N
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Description

4,7,8-Trimethylquinolin-2-amine is an organic compound with the molecular formula C12H14N2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of three methyl groups attached to the quinoline ring, specifically at positions 4, 7, and 8, and an amine group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-Trimethylquinolin-2-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid can yield quinoline derivatives . Microwave-assisted synthesis and the use of recyclable catalysts like clay have also been explored for the preparation of quinoline derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions, one-pot synthesis, and the use of ionic liquids are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trimethylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4,7,8-Trimethylquinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7,8-Trimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication in microbial organisms, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    Quinoline-8-thiol: Used in the synthesis of metal complexes.

Uniqueness

4,7,8-Trimethylquinolin-2-amine is unique due to the presence of three methyl groups and an amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4,7,8-trimethylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3,(H2,13,14)

InChI Key

VHPHTRPTXLYKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)N)C)C

Origin of Product

United States

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